Benzenesulfonic acid, 2,5-bis[(1,3-dioxobutyl)amino]- Benzenesulfonic acid, 2,5-bis[(1,3-dioxobutyl)amino]-
Brand Name: Vulcanchem
CAS No.: 70185-87-4
VCID: VC3692099
InChI: InChI=1S/C14H16N2O7S/c1-8(17)5-13(19)15-10-3-4-11(12(7-10)24(21,22)23)16-14(20)6-9(2)18/h3-4,7H,5-6H2,1-2H3,(H,15,19)(H,16,20)(H,21,22,23)
SMILES: CC(=O)CC(=O)NC1=CC(=C(C=C1)NC(=O)CC(=O)C)S(=O)(=O)O
Molecular Formula: C14H16N2O7S
Molecular Weight: 356.35 g/mol

Benzenesulfonic acid, 2,5-bis[(1,3-dioxobutyl)amino]-

CAS No.: 70185-87-4

Cat. No.: VC3692099

Molecular Formula: C14H16N2O7S

Molecular Weight: 356.35 g/mol

* For research use only. Not for human or veterinary use.

Benzenesulfonic acid, 2,5-bis[(1,3-dioxobutyl)amino]- - 70185-87-4

Specification

CAS No. 70185-87-4
Molecular Formula C14H16N2O7S
Molecular Weight 356.35 g/mol
IUPAC Name 2,5-bis(3-oxobutanoylamino)benzenesulfonic acid
Standard InChI InChI=1S/C14H16N2O7S/c1-8(17)5-13(19)15-10-3-4-11(12(7-10)24(21,22)23)16-14(20)6-9(2)18/h3-4,7H,5-6H2,1-2H3,(H,15,19)(H,16,20)(H,21,22,23)
Standard InChI Key DIOSHTLNZVXJOF-UHFFFAOYSA-N
SMILES CC(=O)CC(=O)NC1=CC(=C(C=C1)NC(=O)CC(=O)C)S(=O)(=O)O
Canonical SMILES CC(=O)CC(=O)NC1=CC(=C(C=C1)NC(=O)CC(=O)C)S(=O)(=O)O

Introduction

Chemical Identity and Structure

Benzenesulfonic acid, 2,5-bis[(1,3-dioxobutyl)amino]- is identified by the CAS Registry Number 70185-87-4, with a molecular formula of C14H16N2O7S and a molecular weight of 356.35 g/mol . This compound possesses a unique chemical architecture characterized by a benzene ring substituted at positions 2 and 5 with (1,3-dioxobutyl)amino groups, along with a sulfonic acid functionality. The presence of these multiple functional groups contributes to the compound's distinctive chemical behavior and applications.

Molecular Identification Parameters

The compound is recognized in chemical databases through several identifying parameters, including its InChI key (DIOSHTLNZVXJOF-UHFFFAOYSA-N) and canonical SMILES notation (O=C(NC1=CC=C(NC(=O)CC(=O)C)C(=C1)S(=O)(=O)O)CC(=O)C) . These standardized identifiers enable accurate representation in chemical databases and facilitate computational analysis of the compound's properties.

Alternative Nomenclature

The compound is known by several synonyms in the scientific literature, providing alternative ways to reference this chemical entity in research contexts:

SynonymReference
2,5-Bis(acetoacetylamino)benzenesulfonic acid
2,5-Bis[(3-Oxobutanoyl)Amino]Benzenesulfonic Acid
2,5-Bis(1,3-Dioxobutyl)aminobenzenesulfonic Acid
Benzenesulfonic Acid, 2,5-Bis[(1,3-Dioxobutyl)Amino]-

This variation in nomenclature reflects different approaches to describing the compound's structure, though all refer to the same chemical entity with identical molecular composition and arrangement.

Structural Characteristics

The molecular structure of Benzenesulfonic acid, 2,5-bis[(1,3-dioxobutyl)amino]- features several key functional groups that define its chemical behavior and applications. The benzene ring serves as the core structural element, with strategic substitutions that create unique reactivity profiles.

Functional Group Analysis

The compound contains three principal functional groups that determine its chemical properties and biological interactions:

  • Sulfonic acid group (-SO3H): Provides acidity and enhances water solubility, contributing to the compound's ionic character in solution .

  • Two amino groups (-NH-): Located at positions 2 and 5 of the benzene ring, these groups participate in hydrogen bonding and serve as connection points for the dioxobutyl moieties.

  • 1,3-dioxobutyl groups: These acetoacetyl-derived structures contain ketone functionalities that can participate in various chemical reactions, including nucleophilic additions and condensations .

The spatial arrangement of these groups creates specific recognition sites for enzymatic interactions, particularly with serine proteases, which explains the compound's utility as an enzymatic substrate .

Physical and Chemical Properties

Benzenesulfonic acid, 2,5-bis[(1,3-dioxobutyl)amino]- exhibits physical and chemical characteristics typical of sulfonated aromatic compounds containing polar functional groups. These properties determine its behavior in various experimental and industrial applications.

Physical Properties

The compound is generally characterized as a solid at room temperature, consistent with other organic compounds of similar molecular weight and functional group composition . Its solubility profile reflects its molecular structure, with the sulfonic acid group significantly enhancing its dissolution in polar solvents, particularly water and alcohols . This solubility characteristic is crucial for its applications in aqueous biochemical systems.

Chemical Reactivity

The chemical reactivity of Benzenesulfonic acid, 2,5-bis[(1,3-dioxobutyl)amino]- is largely determined by its functional groups. The sulfonic acid moiety confers acidic properties, while the amide linkages and carbonyl groups participate in various reactions including:

  • Acid-base interactions through the sulfonic acid group

  • Hydrogen bonding via the amino and carbonyl functionalities

  • Nucleophilic interactions at the carbonyl carbon atoms

  • Potential metal ion coordination through the oxygen-containing functional groups

These reactive features explain the compound's ability to serve as a substrate in enzymatic reactions, particularly with serine proteases that cleave amide bonds .

Synthesis and Preparation Methods

The preparation of Benzenesulfonic acid, 2,5-bis[(1,3-dioxobutyl)amino]- typically involves multi-step synthetic procedures designed to introduce the specific functional groups in the correct positions on the benzene ring.

General Synthetic Approach

Several synthesis methods have been employed for producing this compound, generally following a convergent strategy that introduces the functional groups in a controlled sequence. A typical approach involves:

  • Initial preparation of appropriately substituted benzenesulfonic acid

  • Introduction of amino groups at the 2 and 5 positions

  • Reaction with suitable dioxobutyl donor reagents to form the final amide linkages

The specific conditions, including solvents, catalysts, and reaction temperatures, are carefully controlled to optimize yield and purity of the final product.

Purification Techniques

Following synthesis, purification typically involves a combination of recrystallization, chromatographic separation, and potentially ion-exchange techniques to remove unwanted by-products and achieve the desired level of purity. Commercial preparations of this compound generally specify a minimum purity of 95%, indicating the importance of effective purification protocols .

Biological Activity and Applications

Benzenesulfonic acid, 2,5-bis[(1,3-dioxobutyl)amino]- has found significant applications in biochemical research and possesses potential utility in therapeutic contexts based on its molecular structure and interaction with biological systems.

Enzymatic Substrate Activity

The primary application of this compound appears to be as a synthetic substrate for measuring the activity of serine proteases . The compound's amide bonds can be cleaved by these enzymes, mimicking natural substrates and producing detectable reaction products that allow quantification of enzymatic activity . This application makes it a valuable tool in biochemical research focused on proteolytic enzymes.

Research Applications

Beyond its role as an enzymatic substrate, this compound has potential applications in:

  • Drug development research, particularly for protease inhibitors

  • Diagnostic tools for enzyme activity assessment

  • Biochemical mechanistic studies focusing on enzyme-substrate interactions

These applications stem from the compound's well-defined structure and predictable interactions with specific biological targets.

Related Derivatives and Analogues

The structural framework of Benzenesulfonic acid, 2,5-bis[(1,3-dioxobutyl)amino]- has served as a basis for developing related compounds with modified properties for specific applications.

Sodium Salt Derivative

A significant derivative is the sodium salt of this compound (CAS: 70185-92-1), which maintains the core structure while introducing improved water solubility characteristics through replacement of the acidic hydrogen with a sodium counterion . This modification enhances the compound's utility in aqueous systems while preserving its fundamental chemical behavior.

Structural Analogues

Several structural analogues with variations in substitution patterns or functional group identity have been investigated, offering a spectrum of compounds with tailored properties . These modified compounds expand the toolkit available for researchers interested in specific types of enzyme-substrate interactions or other biochemical processes.

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